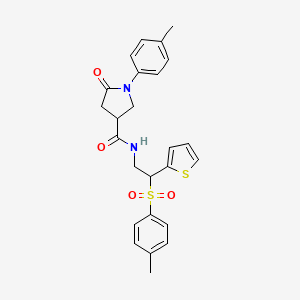

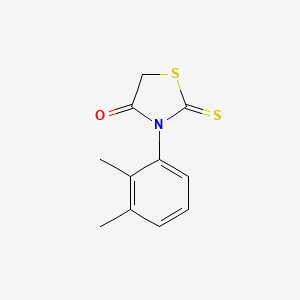

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiourea derivatives, including the compound "1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea," involves the use of functionally substituted pyridines as a key component. In one study, the starting materials selected were 2-amino-5-bromopyridine, 2-amino-3-hydroxypyridine, and 2-aminomethylpyridine. These were reacted with ethyl and phenylisothiocyanates in ethanol to yield the corresponding pyridine-containing thioureas . The initial isothiocyanates required for the reaction were synthesized in situ from acidic chlorides, such as benzoyl chloride and p-brombenzoyl chloride, by heating with potassium thiocyanate in acetone .

Molecular Structure Analysis

The structure of the synthesized thiourea derivatives was thoroughly investigated using 1H and 13C NMR spectroscopy. Two-dimensional spectra of COSY (1H-1H) and HMQC (1H-13C) were utilized to establish homo- and heteronuclear interactions, which confirmed the structure of the compounds. The NMR spectra provided detailed information on chemical shifts, multiplicity, and integrated intensity of 1H and 13C signals, which are crucial for confirming the molecular structure .

Chemical Reactions Analysis

In a related study, the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles was achieved using a different starting material, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. The amino ester reacted with phenylisothiocyanate in boiling ethanol to afford a thiourea derivative. Subsequent cyclization reactions of this thiourea under various conditions led to the formation of different pyridothienopyrimidine derivatives. Additionally, these derivatives underwent further reactions to yield pyrido[4',3':4,5]thieno[2,3-d]triazolo[1,5-a]pyrimidines .

Physical and Chemical Properties Analysis

While the provided data does not include specific physical and chemical properties of "1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea," the methodologies used in the studies suggest that such properties could be inferred from the NMR spectroscopic data and the known behaviors of similar thiourea derivatives. The physical properties such as solubility, melting point, and stability, as well as chemical properties like reactivity and potential for further functionalization, can be deduced from the molecular structure and the nature of the substituents on the pyridine ring .

Aplicaciones Científicas De Investigación

Antiviral Research

- A preclinical study of AV0038, a compound similar in structure to 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea, revealed its high efficiency in preventing and treating influenza A in mice. The study explored its solubility, metabolic stability, and toxicity, highlighting its potential as an anti-influenza drug candidate (Ivashchenko et al., 2014).

Antimicrobial and Antifungal Research

- Research on novel thiazole derivatives incorporating the pyridine moiety, similar to the structure , demonstrated potential antimicrobial and antifungal activities. One compound showed good antibacterial and antifungal activities, indicating the broader applications of such structures in combating microbial infections (Khidre & Radini, 2021).

Photophysical Behavior in Solvents

- The photophysical properties of a new 4-aza-indole derivative, structurally related to the compound of interest, were investigated in different solvents. The study found reverse solvatochromism behavior depending on solvent polarity, suggesting applications in labeling agents and in bio- or analytical sensors (Bozkurt & Doğan, 2018).

Antioxidant Activity

- A study on 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, which share structural similarities, revealed remarkable antioxidant activity compared to ascorbic acid. This indicates the potential of such compounds in oxidative stress-related therapeutic applications (Zaki et al., 2017).

Catalysis Research

- Research involving (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, structurally related to the compound , showed their efficacy as catalysts for asymmetric transfer hydrogenation of ketones. This application is significant in chemical synthesis and industrial processes (Magubane et al., 2017).

DNA Binding and Cytotoxicity

- A study on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, which shares structural features with the compound , demonstrated its ability to bind DNA and exhibited cytotoxicity against MCF-7 cell lines. This suggests potential applications in cancer research and drug development (Mushtaque et al., 2016).

Propiedades

IUPAC Name |

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4S/c1-18-5-4-6-22(15-18)29-26(31)30(17-21-9-12-27-13-10-21)14-11-23-20(3)28-25-8-7-19(2)16-24(23)25/h4-10,12-13,15-16,28H,11,14,17H2,1-3H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSRPDGBJIRMML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)C)C)CC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3006045.png)

![4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B3006047.png)

![3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3006050.png)

![N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B3006053.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B3006054.png)

![3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3006057.png)

![2-[(2-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3006059.png)